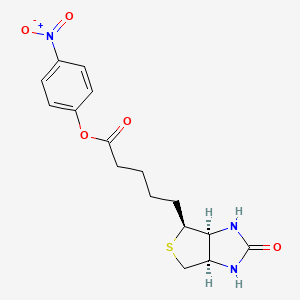

(+)-Biotin-ONP

描述

Contextualization within Biotinylation Reagents and Strategies

Biotinylation reagents represent a broad category of molecules engineered to introduce biotin (B1667282) onto a target molecule. wikipedia.org Typically, these reagents consist of three essential components: the biotin group, a spacer arm, and a reactive group designed to target a particular functional group on the molecule of interest. (+)-Biotin 4-nitrophenyl ester is classified within this group as a reagent that specifically targets primary amines. nih.govresearchgate.net

The selection of an appropriate biotinylation reagent is contingent on several factors, including the characteristics of the target molecule, the required length of the spacer arm, and the specific reaction conditions. broadpharm.com Reagents are available with a variety of spacer arm lengths to minimize potential steric hindrance and with different reactive groups to target functional groups such as primary amines, sulfhydryls, carboxyls, and carbohydrates. wikipedia.org

Biotinylation strategies can be broadly classified as either non-specific or site-specific. Non-specific labeling, which often targets abundant functional groups like primary amines, can be readily achieved with reagents such as (+)-Biotin 4-nitrophenyl ester. researchgate.net In contrast, site-specific biotinylation seeks to attach biotin to a precise location on a biomolecule, a process that frequently necessitates more intricate chemical strategies or enzymatic approaches. nih.gov The decision between these strategies is determined by the experimental objective, whether it is for general detection or for the detailed investigation of a specific molecular interaction.

Significance of Activated Esters in Bioconjugation Chemistry

The 4-nitrophenyl ester component of (+)-Biotin 4-nitrophenyl ester is an example of an "activated ester." acs.org Activated esters are of paramount importance in bioconjugation chemistry due to their ability to react with primary amines on proteins and other biomolecules to form stable amide bonds under mild pH conditions. nih.govacs.org This reactivity is a consequence of the electron-withdrawing properties of the 4-nitrophenyl group, which renders the carbonyl carbon of the ester more electrophilic and, therefore, more prone to nucleophilic attack by an amine. acs.org

The utilization of activated esters, particularly N-hydroxysuccinimide (NHS) esters and p-nitrophenyl (PNP) esters, has become a conventional method for protein modification. nih.govlumiprobe.com While NHS esters are generally more reactive and are now more frequently employed, PNP esters like (+)-Biotin 4-nitrophenyl ester were among the pioneering and foundational reagents for these types of modifications. lumiprobe.comresearchgate.net The reaction with primary amines leads to the formation of a durable amide bond and the release of the 4-nitrophenolate (B89219) ion.

A critical aspect of activated esters is their stability in aqueous solutions. They are prone to hydrolysis, a reaction that competes with the intended aminolysis reaction. thermofisher.com The rate of this hydrolysis is dependent on pH, increasing as the pH becomes more alkaline. thermofisher.com Consequently, bioconjugation reactions involving activated esters are typically conducted within a specific pH range, generally between 7 and 9, to strike a balance between reactivity towards amines and the rate of hydrolysis. thermofisher.com

| Property | (+)-Biotin 4-nitrophenyl ester |

| Synonyms | 4-Nitrophenyl (+)-biotinate, d-Biotin p-nitrophenyl ester, BNP |

| CAS Number | 33755-53-2 |

| Molecular Formula | C16H19N3O5S |

| Molecular Weight | 365.40 g/mol |

| Appearance | White to almost white powder |

| Melting Point | 163-165 °C |

| Solubility | Methanol: 25 mg/mL |

| Data sourced from multiple chemical suppliers. sigmaaldrich.com |

Historical Development and Evolution of Biotinylation Methodologies

The history of biotinylation is fundamentally entwined with the discovery of the high-affinity interaction between biotin (also known as vitamin H) and avidin (B1170675), a protein present in egg whites. nih.gov This exceptionally strong and specific non-covalent bond, recognized as one of the most robust in nature, was identified in the mid-20th century, and its potential as a powerful tool in biological research was quickly appreciated. broadpharm.comnih.gov

Initial biotinylation methods developed in the 1970s centered on the chemical synthesis of biotin derivatives capable of covalent attachment to proteins and other molecules. (+)-Biotin 4-nitrophenyl ester was one of the early reagents created for this purpose. nih.gov Its synthesis and application for the biotinylation of immunoglobulins were instrumental in paving the way for the development of biotin-based immunoassays.

The progression of biotinylation methodologies has been propelled by the demand for enhanced specificity, efficiency, and versatility. nih.gov This has resulted in the creation of a broad spectrum of biotinylation reagents with diverse reactive groups and spacer arms. wikipedia.org The advent of N-hydroxysuccinimide (NHS) esters of biotin offered a more efficient alternative to p-nitrophenyl esters for the modification of amines. igem.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDNXDTXQPYKCA-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187424 | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33755-53-2 | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Biotin 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Aspects of + Biotin 4 Nitrophenyl Ester

Synthetic Routes for (+)-Biotin 4-Nitrophenyl Ester Preparation

(+)-Biotin 4-nitrophenyl ester is a crucial reagent in bioconjugation, used to attach the small molecule biotin (B1667282) to proteins and other biomolecules. researchgate.net Its synthesis and the stereochemical integrity of the final product are paramount for its effective use.

Esterification Reactions and Optimizations

The primary method for synthesizing (+)-Biotin 4-nitrophenyl ester involves the esterification of the carboxylic acid group of (+)-biotin with 4-nitrophenol (B140041). rsc.orgchemicalbook.com This reaction typically requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the ester bond.

One common method is the dicyclohexylcarbodiimide (B1669883) (DCC) coupling procedure. igem.org In this approach, DCC reacts with the carboxylic acid of biotin to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol, resulting in the formation of the desired ester and dicyclohexylurea as a byproduct. The reaction is often carried out in an organic solvent like dichloromethane. chemicalbook.com Optimization of this reaction can involve adjusting the temperature and reaction time to maximize the yield and purity of the final product. chemicalbook.com

Another approach involves the use of ethyl chloroformate to create a mixed anhydride (B1165640) of biotin, which then reacts with 4-nitrophenol. nih.gov This method provides an alternative activation strategy for the esterification process.

The choice of solvent and reaction conditions can significantly impact the efficiency of the synthesis. For instance, the solubility of the reactants is a key consideration. Biotin p-nitrophenyl ester has been noted for its good solubility in many common solvents, which can be an advantage in the synthesis process. researchgate.net

Table 1: Common Reagents in the Synthesis of (+)-Biotin 4-Nitrophenyl Ester

| Reagent | Role in Synthesis |

|---|---|

| (+)-Biotin | The source of the biotin moiety, containing the carboxylic acid to be esterified. scribd.com |

| 4-Nitrophenol | Provides the 4-nitrophenyl group, which acts as a good leaving group in subsequent biotinylation reactions. rsc.org |

| Dicyclohexylcarbodiimide (DCC) | A coupling agent that activates the carboxylic acid of biotin. igem.org |

| Ethyl Chloroformate | An alternative activating agent that forms a mixed anhydride with biotin. nih.gov |

| Triethylamine | A base often used to neutralize any acidic byproducts and facilitate the reaction. nih.gov |

| Dichloromethane | A common organic solvent used for the reaction. chemicalbook.com |

| Dimethylformamide (DMF) | Another organic solvent that can be used, particularly to improve the solubility of reactants. scribd.com |

Reaction Mechanisms of Amide Bond Formation

The primary application of (+)-Biotin 4-nitrophenyl ester is the biotinylation of biomolecules, which involves the formation of a stable amide bond between the biotinyl group and a primary amine on the target molecule. thermofisher.com

Nucleophilic Acyl Substitution Pathways

The reaction proceeds through a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iq The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion. acs.org

The mechanism can be described in two main steps:

Nucleophilic Attack: A primary amine on a biomolecule, such as the ε-amino group of a lysine (B10760008) residue in a protein, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. igem.orguomustansiriyah.edu.iq This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide leaving group. uomustansiriyah.edu.iq This results in the formation of a stable amide bond and the release of 4-nitrophenol.

The reaction is typically carried out in aqueous solutions at a slightly alkaline pH (around 7.2-9), which ensures that a sufficient concentration of the primary amine is deprotonated and thus nucleophilic. thermofisher.com

Kinetics and Thermodynamics of Reactivity with Biomolecules

The kinetics of the biotinylation reaction are influenced by several factors, including the pH of the reaction medium, the temperature, and the concentration of the reactants. The rate of reaction is generally faster at higher pH values, where the primary amines are more deprotonated. thermofisher.com

Studies have shown that the reaction of biotin p-nitrophenyl ester with peptides is significantly faster than its hydrolysis in water, allowing for efficient biotinylation in aqueous environments. researchgate.net The pseudo-first-order rate constants for the biotinylation of lysyl residues in model peptides have been determined using techniques like high-performance liquid chromatography (HPLC). researchgate.net

The thermodynamics of the binding of biotin to avidin (B1170675) and streptavidin have been extensively studied. The binding is characterized by a very large negative change in free energy, indicating a highly favorable and strong interaction. portlandpress.comnih.govnih.gov The reaction is exothermic, with a significant release of heat. portlandpress.comnih.gov Interestingly, the entropy change for the binding of biotin to avidin is close to zero, suggesting that the expected increase in entropy from hydrophobic interactions is offset by a decrease in entropy due to the formation of hydrogen bonds within the binding pocket. portlandpress.comnih.gov The covalent attachment of biotin to a protein via the 4-nitrophenyl ester ensures that this strong binding interaction can be effectively utilized in various detection and purification applications. The covalent modification itself can have an impact on the thermodynamic stability of the target protein. nsf.govnih.gov

Comparative Analysis with Alternative Biotinylation Reagents

(+)-Biotin 4-nitrophenyl ester is one of several reagents available for biotinylation. A comparison with other common reagents highlights its specific advantages and disadvantages.

N-hydroxysuccinimide (NHS) esters of biotin (Biotin-NHS) are perhaps the most widely used amine-reactive biotinylation reagents. thermofisher.comwikipedia.org Like the 4-nitrophenyl ester, they react with primary amines via nucleophilic acyl substitution to form a stable amide bond. igem.org

Reactivity: Both 4-nitrophenyl esters and NHS esters are highly reactive towards primary amines. However, NHS esters are known to be particularly susceptible to hydrolysis in aqueous solutions, which can reduce their biotinylation efficiency. igem.orgthermofisher.com Some studies suggest that 4-nitrophenyl esters may have greater stability towards hydrolysis compared to some other active esters. rsc.orgrsc.org

Solubility: The solubility of biotinylation reagents can be a critical factor. While standard Biotin-NHS has limited solubility in aqueous solutions and often requires the use of organic co-solvents like DMSO or DMF, sulfo-NHS esters have been developed to improve water solubility. wikipedia.org Biotin p-nitrophenyl ester has been reported to have good solubility in many common solvents. researchgate.net

Leaving Group: The leaving group for Biotin-NHS is N-hydroxysuccinimide, while for (+)-Biotin 4-nitrophenyl ester it is 4-nitrophenol. thermofisher.commedchemexpress.com The release of 4-nitrophenol can be monitored spectrophotometrically, which can be useful for tracking the progress of the reaction. medchemexpress.com

Pentafluorophenyl (PFP) esters of biotin are another class of active esters used for biotinylation. rsc.org They are also highly reactive towards nucleophiles and have been shown to have excellent stability to hydrolysis, even when compared to NHS esters. rsc.org

Other Biotinylation Chemistries: Beyond active esters, other reactive groups can be used to target different functional groups on biomolecules. These include maleimides for targeting sulfhydryl groups and hydrazides for targeting carboxyl groups (often in conjunction with a carbodiimide (B86325) like EDC). wikipedia.orgthermofisher.com The choice of biotinylation reagent ultimately depends on the specific application, the nature of the biomolecule to be labeled, and the desired level of biotinylation. nih.govcreativebiomart.net

Table 2: Comparison of Amine-Reactive Biotinylation Reagents

| Feature | (+)-Biotin 4-Nitrophenyl Ester | Biotin-NHS Ester | Biotin-Sulfo-NHS Ester | Biotin-PFP Ester |

|---|---|---|---|---|

| Reactive Group | 4-Nitrophenyl Ester | N-Hydroxysuccinimide Ester | Sulfonated N-Hydroxysuccinimide Ester | Pentafluorophenyl Ester |

| Target | Primary Amines thermofisher.com | Primary Amines thermofisher.com | Primary Amines wikipedia.org | Primary Amines and other nucleophiles rsc.org |

| Leaving Group | 4-Nitrophenol medchemexpress.com | N-Hydroxysuccinimide thermofisher.com | Sulfo-N-Hydroxysuccinimide wikipedia.org | Pentafluorophenol rsc.org |

| Aqueous Solubility | Moderate, soluble in common organic solvents researchgate.net | Low, requires organic co-solvents wikipedia.org | High wikipedia.org | Generally low |

| Hydrolytic Stability | Generally more stable than some active esters rsc.orgrsc.org | Prone to hydrolysis igem.orgthermofisher.com | Prone to hydrolysis wikipedia.org | Excellent stability rsc.org |

| Special Features | Leaving group can be monitored spectrophotometrically medchemexpress.com | Widely used and well-characterized thermofisher.com | Water-soluble, suitable for cell surface labeling wikipedia.org | Highly reactive and stable rsc.org |

Reactivity Profile Comparison with N-Hydroxysuccinimide (NHS) Esters

(+)-Biotin 4-nitrophenyl ester (Biotin-ONp) and N-hydroxysuccinimide (NHS) esters of biotin are both widely utilized classes of amine-reactive reagents for bioconjugation, facilitating the formation of stable amide bonds with primary amino groups, such as the ε-amine of lysine residues and the α-amine at a protein's N-terminus. chemimpex.combroadpharm.com The fundamental mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the nitrophenolate or NHS leaving group. researchgate.net

The reactivity of these esters is intrinsically linked to the stability of their respective leaving groups. A good leaving group is a weak base, and the reactivity of the ester generally increases as the pKa of the corresponding leaving group alcohol decreases. The 4-nitrophenolate (B89219) anion is a stable leaving group due to the electron-withdrawing nature of the nitro group, which delocalizes the negative charge. While both are considered "active esters," several studies and applications suggest that p-nitrophenyl esters can exhibit higher reactivity than their NHS ester counterparts. chemodex.comgbiosciences.com In some contexts, 4-nitrophenyl esters have been described as too reactive, leading to a lack of selectivity in certain specific acylation reactions. nih.gov

A significant factor in aqueous bioconjugation reactions is the competing hydrolysis of the ester, where water acts as the nucleophile. NHS esters are particularly susceptible to hydrolysis, a non-productive side reaction that becomes more pronounced with increasing pH. gbiosciences.com The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at a pH of 9.0. gbiosciences.com While data on the hydrolysis of Biotin-ONp indicates it is also subject to this reaction, the rate of biotinylation is significantly faster than the rate of hydrolysis in an aqueous environment. researchgate.net

It is also noted that while NHS esters are often reported to react specifically with amino groups, they can acylate other functional groups, such as the hydroxyl groups of serine and tyrosine or the imidazole (B134444) ring of histidine, under certain conditions. nih.govnih.gov Similarly, biotin 4-nitrophenyl ester has been shown to participate in side reactions, including the O-acylation of serine and tyrosine and a novel biotinylation of the arginine side chain in a model peptide. nih.gov

Table 1: Reactivity Profile Comparison

| Feature | (+)-Biotin 4-nitrophenyl ester (Biotin-ONp) | Biotin N-Hydroxysuccinimide ester (Biotin-NHS) |

|---|---|---|

| Reactive Group | 4-nitrophenyl ester | N-hydroxysuccinimide ester |

| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |

| Bond Formed | Stable amide bond | Stable amide bond |

| Relative Reactivity | Often considered more reactive than NHS esters. chemodex.comresearchgate.net | Highly reactive, but can be less reactive than ONp esters. researchgate.net |

| Hydrolytic Stability | Susceptible to hydrolysis, but aminolysis is significantly faster. researchgate.net | Prone to hydrolysis, especially at pH > 8. gbiosciences.com |

| Side Reactions | Can acylate Ser, Tyr, and Arg side chains. nih.gov | Can acylate Tyr, His, Ser, and Thr side chains. nih.govnih.gov |

Solubility Characteristics and Solvent Compatibility in Bioconjugation

The solubility of an acylating agent is a critical parameter in bioconjugation, dictating the choice of reaction solvent and influencing the efficiency of the labeling process. Inadequate solubility can lead to reagent precipitation and lower reaction yields.

(+)-Biotin 4-nitrophenyl ester is a crystalline powder with good solubility in various organic solvents commonly used in synthesis and bioconjugation. sigmaaldrich.com It is soluble in methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.com This compatibility with polar aprotic solvents like DMF and DMSO is particularly advantageous, as these are excellent solvents for dissolving both the biotinylating agent and peptides or other biomolecules, especially in non-aqueous reaction conditions like solid-phase synthesis.

Standard Biotin-NHS esters are also generally soluble in DMF and DMSO but are considered essentially water-insoluble. broadpharm.comsigmaaldrich.comthermofisher.com For reactions in aqueous buffers, a stock solution is typically prepared in a water-miscible organic solvent like DMSO or DMF, which is then added to the aqueous protein solution. thermofisher.com This can sometimes be problematic if the target biomolecule is sensitive to organic solvents. To address the issue of aqueous solubility, sulfonated versions of NHS esters (Sulfo-NHS esters) were developed. The addition of a sulfonate group renders the molecule water-soluble and membrane-impermeable, making Sulfo-NHS esters ideal for labeling cell surface proteins without penetrating the cell. gbiosciences.comthermofisher.com

In direct comparisons for applications like solid-phase peptide synthesis, (+)-Biotin 4-nitrophenyl ester has been reported to possess higher solubility than its corresponding NHS ester (Biotin-OSu), which is a significant practical advantage. researchgate.netchemodex.com

Table 2: Solubility Data for Biotin Active Esters

| Compound | Solvent | Solubility | Reference |

|---|---|---|---|

| (+)-Biotin 4-nitrophenyl ester | Methanol | 25 mg/mL | sigmaaldrich.com |

| DMF | ≤50 mg/mL | sigmaaldrich.com | |

| DMSO | Soluble | sigmaaldrich.com | |

| Biotin N-hydroxysuccinimide ester | DMF | ≤50 mg/mL | sigmaaldrich.com |

| DMSO | ≥30 mg/mL | sigmaaldrich.com | |

| Sulfo-NHS esters | Water | Soluble (up to ~10mM) | gbiosciences.com |

Advantages in Specific Synthetic Contexts, such as Solid-Phase Synthesis

Solid-phase synthesis (SPS), particularly solid-phase peptide synthesis (SPPS), is a cornerstone technique for the controlled, stepwise assembly of peptides and other polymers on an insoluble resin support. acs.org The choice of reagents for on-resin modifications, such as N-terminal biotinylation, is critical for the success of the synthesis. In this context, (+)-Biotin 4-nitrophenyl ester offers distinct advantages over NHS esters.

Research evaluating biotinylation of peptides during solid-phase synthesis has shown that (+)-Biotin 4-nitrophenyl ester is superior to biotinyl-oxysuccinimide (an NHS ester) in terms of both solubility and reactivity . researchgate.netresearchgate.net

Enhanced Solubility: SPPS is typically carried out in organic solvents like DMF. The higher solubility of Biotin-ONp in such solvents ensures that the reagent can be delivered to the resin-bound peptide efficiently and at a sufficient concentration to drive the reaction to completion. chemodex.com Poor solubility could result in incomplete biotinylation, leading to a heterogeneous final product that is difficult to purify.

Greater Reactivity: The increased reactivity of the 4-nitrophenyl ester allows for faster and more efficient coupling to the free N-terminal amine of the peptide chain. researchgate.netchemodex.com In SPPS, achieving near-quantitative yields at each step is crucial. A more reactive acylating agent ensures that the biotinylation step proceeds to completion in a reasonable timeframe, minimizing the risk of unreacted N-termini. This is particularly important for purifying the final product, as separating the desired biotinylated peptide from its non-biotinylated counterpart can be challenging.

The combination of these properties makes (+)-Biotin 4-nitrophenyl ester a highly effective and efficient tool for the introduction of biotin during solid-phase synthesis, streamlining the preparation of specifically labeled peptides for a wide array of biochemical and diagnostic applications. researchgate.netchemodex.comresearchgate.net

Advanced Applications in Biomolecular Labeling and Functionalization

Protein and Peptide Biotinylation Strategies

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule such as a protein or peptide. creative-diagnostics.com This process leverages the extraordinarily strong and specific interaction between biotin and avidin (B1170675) proteins (like streptavidin) for detection, purification, and immobilization applications. thermofisher.comhuji.ac.il (+)-Biotin 4-nitrophenyl ester is a key reagent in these strategies, particularly for targeting specific functional groups on biomolecules. chemimpex.comsigmaaldrich.com

Amine-Reactive Biotinylation of Primary Amines

The most common strategy for protein biotinylation involves targeting primary amine groups. thermofisher.com These are abundant on most proteins, primarily as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain. huji.ac.iligem.org (+)-Biotin 4-nitrophenyl ester is an amine-reactive reagent that acylates these primary amines through a nucleophilic substitution reaction, forming a stable amide bond and releasing 4-nitrophenol (B140041) as a byproduct. igem.orgresearchgate.net

The reaction is typically performed in aqueous buffers, often with the addition of a compatible organic solvent like DMSO or DMF to first dissolve the water-insoluble biotin ester. thermofisher.comsigmaaldrich.com The deprotonated, nucleophilic form of the primary amine is the reactive species, so the reaction is generally carried out at a pH between 7 and 9. huji.ac.ilbroadpharm.com This non-specific approach results in the random distribution of biotin labels on the protein surface, which is effective for general labeling, detection, or immobilization. thermofisher.com For instance, Bovine Serum Albumin (BSA), a protein with 59 primary amines, can be readily biotinylated on its 30-35 surface-accessible amines using such reagents. thermofisher.com

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Target Functional Group | Primary amines (α-amine at N-terminus, ε-amine of Lysine) | - | thermofisher.comigem.org |

| Reaction Type | Nucleophilic Acyl Substitution | Formation of a stable amide bond | igem.org |

| pH Range | Reaction efficiency increases with pH as more amines are deprotonated. | 7.0 - 9.0 | huji.ac.il |

| Solvents | The reagent is often dissolved in an organic solvent before addition to the aqueous reaction buffer. | DMSO, DMF | thermofisher.comsigmaaldrich.com |

| Leaving Group | The reaction releases 4-nitrophenol. | - | acs.orgresearchgate.net |

Site-Specific Biotinylation Techniques

While random biotinylation is useful, many applications require precise control over the location of the biotin label to preserve the protein's biological function or to study a specific region of the molecule. thermofisher.comnih.gov Site-specific biotinylation aims to attach biotin to a single, predetermined site.

Selective biotinylation of the N-terminal α-amino group in the presence of multiple lysine ε-amino groups can be achieved by exploiting the difference in their pKa values. nih.gov The N-terminal α-amine is generally more acidic (pKa ≈ 7.8–8.0) than the ε-amine of lysine (pKa ≈ 10.5). nih.govnih.gov By performing the biotinylation reaction at a slightly acidic to neutral pH (e.g., pH 6.0-7.5), the N-terminal amine exists in a partially deprotonated, nucleophilic state, while the lysine side chains remain largely protonated and unreactive. nih.govnih.gov This pH-controlled strategy allows for the preferential acylation of the N-terminus by (+)-Biotin 4-nitrophenyl ester. nih.gov

| Amine Group | Approximate pKa | State at pH ~7.0 | Reactivity towards (+)-Biotin 4-Nitrophenyl Ester | Reference |

|---|---|---|---|---|

| N-Terminal (α-amine) | 7.8 - 8.0 | Partially deprotonated (nucleophilic) | High | nih.gov |

| Lysine (ε-amine) | ~10.5 | Largely protonated (non-nucleophilic) | Low | nih.govnih.gov |

Biotinylation at the C-terminus of a peptide is particularly important when a free N-terminus is required for biological activity or further modification. nih.gov A powerful method to achieve this is during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govconstantsystems.com (+)-Biotin 4-nitrophenyl ester has been shown to be superior to other activated esters like biotin-oxysuccinimide for SPPS applications due to its higher solubility and reactivity. chemodex.comresearchgate.netresearchgate.net

A general strategy involves creating a specialized biotinylated resin. nih.gov This is accomplished by first coupling a lysine residue to the resin, where the α-amino group is protected (e.g., with Boc) and the ε-amino group is protected with a group that can be selectively removed (e.g., Fmoc). nih.gov After removing the Fmoc group, the exposed ε-amino group is reacted with (+)-Biotin 4-nitrophenyl ester. nih.gov Finally, the α-amino Boc protecting group is removed, providing a free amine from which the desired peptide sequence can be synthesized. nih.gov Cleavage from the resin yields a peptide with a biotin moiety attached to the C-terminal lysine, leaving the N-terminus of the peptide unmodified. nih.gov

| Step | Action | Purpose | Reference |

|---|---|---|---|

| 1 | Couple Nα-Boc-Nε-Fmoc-L-lysine to a solid support resin. | Anchors the C-terminal residue. | nih.gov |

| 2 | Selectively remove the Fmoc protecting group from the lysine side chain. | Exposes the ε-amino group for biotinylation. | nih.gov |

| 3 | React the exposed ε-amino group with (+)-Biotin 4-nitrophenyl ester. | Covalently attaches biotin to the lysine side chain. | nih.gov |

| 4 | Remove the Nα-Boc protecting group. | Provides the free amine for peptide chain elongation. | nih.gov |

| 5 | Synthesize the peptide sequence using standard Fmoc-SPPS. | Builds the desired peptide chain. | constantsystems.com |

| 6 | Cleave the final peptide from the resin. | Releases the C-terminally biotinylated peptide with a free N-terminus. | nih.gov |

While direct enzymatic incorporation of (+)-Biotin 4-nitrophenyl ester is not a standard method, derivatives prepared from it can be used in powerful chemo-enzymatic strategies. One such approach utilizes the enzyme Sortase A (SrtA). constantsystems.com In this method, a peptide containing the SrtA recognition motif (e.g., LPETG) is first synthesized and biotinylated using (+)-Biotin 4-nitrophenyl ester via SPPS. constantsystems.com The SrtA enzyme then specifically recognizes this motif and catalyzes the ligation of the entire biotinylated peptide onto a target protein that has been engineered to contain an N-terminal glycine (B1666218) acceptor motif. constantsystems.com This allows for the site-specific, enzymatic installation of a pre-biotinylated tag. In another example, a derivative synthesized from (+)-biotin 4-nitrophenyl ester was used to create a substrate-alkylating agent for the enzyme β-galactosidase, demonstrating its utility in creating functional probes for enzyme studies. researchgate.net

C-Terminal Functionalization, including Solid-Phase Peptide Synthesis

Optimization of Biotinylation Efficiency and Selectivity

Several factors must be controlled to optimize the efficiency and selectivity of biotinylation reactions using (+)-Biotin 4-nitrophenyl ester.

pH: As a primary determinant of selectivity between N-terminal and lysine amines, careful pH control is critical. nih.gov For general amine labeling, a pH of 7-9 is effective. huji.ac.il However, at higher pH values, the rate of hydrolysis of the ester increases, which competes with the aminolysis reaction. acs.orghuji.ac.il

Reactivity and Hydrolysis: Studies have shown that the reaction of (+)-Biotin 4-nitrophenyl ester with peptides is significantly faster (over 15 times) than its hydrolysis in water. researchgate.net This favorable kinetic profile allows biotinylation to be performed effectively in aqueous environments with minimal loss of the reagent. researchgate.net

Solvent: The choice of a co-solvent like DMF or DMSO is important for ensuring the solubility of the biotinylating reagent. chemodex.comthermofisher.com (+)-Biotin 4-nitrophenyl ester is noted for having better solubility in common solvents compared to N-hydroxysuccinimide (NHS) esters. researchgate.net

Temperature: Reaction temperature can influence the rate of conjugation. For example, in some conjugation reactions using a 4-nitrophenyl ester linker, increasing the temperature from 22°C to 37°C significantly improved the conjugation efficiency. acs.org

Steric Hindrance and Accessibility: The three-dimensional structure of a protein dictates the accessibility of its amine groups. thermofisher.com Lysine residues buried within the protein's core or near bulky functional groups will be less reactive than those on the surface. This inherent structural property can lead to a degree of site-selectivity even with a non-specific reagent. acs.org For instance, reaction with human serum albumin (HSA) resulted in preferential labeling of specific lysine residues (K225 and K414), demonstrating that the protein's local environment influences reactivity. acs.org

| Parameter | Effect on Reaction | Optimization Strategy | Reference |

|---|---|---|---|

| pH | Controls amine deprotonation and ester hydrolysis rate. Crucial for selectivity. | Use pH 6.0-7.5 for N-terminal selectivity; pH 7-9 for general labeling. | huji.ac.ilnih.gov |

| Temperature | Affects reaction kinetics. | Higher temperatures (e.g., 37°C) can increase reaction rates, but must be compatible with protein stability. | acs.org |

| Solvent | Ensures solubility of the biotinylating reagent. | Use minimal amounts of a compatible organic co-solvent like DMF or DMSO. | thermofisher.comsigmaaldrich.com |

| Reagent Concentration | Affects the degree of labeling. | Adjust the molar ratio of biotin reagent to protein to control the number of biotin molecules incorporated. | thermofisher.com |

| Competing Reactions | Hydrolysis of the ester reduces the amount of active reagent available for conjugation. | Prepare reagent solutions immediately before use; leverage the faster rate of aminolysis over hydrolysis. | researchgate.nethuji.ac.il |

Impact of Spacer Arm Length on Conjugate Performance

The spacer arm, the chemical chain connecting the biotin molecule to its reactive group, plays a crucial role in the performance of biotinylated conjugates. thermofisher.comgbiosciences.com Its length can significantly influence the accessibility of the biotin for binding to avidin or streptavidin, thereby affecting the sensitivity and efficiency of detection and purification methods. thermofisher.comthermofisher.com

The biotin-binding sites of avidin and streptavidin are located deep within the protein structure, approximately 9 angstroms below the surface. aatbio.comgbiosciences.com This structural feature can lead to steric hindrance, where the bulk of the labeled biomolecule impedes the biotin from reaching and effectively binding to the avidin or streptavidin. aatbio.comgbiosciences.com

Key Research Findings:

Overcoming Steric Hindrance: Longer spacer arms help to extend the biotin molecule away from the surface of the conjugated biomolecule, reducing steric hindrance and allowing it to bind more effectively within the deep binding pockets of avidin or streptavidin. aatbio.comgbiosciences.com This enhanced accessibility can lead to a greater binding capacity and higher detection sensitivity. thermofisher.comgbiosciences.com

Optimal Length: While longer is often better, an excessively long spacer arm can sometimes lead to undesirable effects, such as increased non-specific binding or altered solubility of the conjugate. researchgate.netresearchgate.net The ideal spacer arm length is typically between 6 and 10 carbon atoms, providing a balance between overcoming steric hindrance and maintaining specificity. researchgate.netresearchgate.net

Hydrophilicity and Flexibility: The chemical nature of the spacer arm is also important. Hydrophilic and flexible spacers, such as those incorporating polyethylene (B3416737) glycol (PEG), can improve the solubility of the biotinylation reagent and the resulting conjugate in aqueous solutions. thermofisher.comresearchgate.net In contrast, more hydrophobic spacers can sometimes lead to the adsorption of the labeled molecule onto surfaces, which may be undesirable. researchgate.net

Application-Specific Optimization: The optimal spacer arm length can vary depending on the specific application and the molecules involved. For instance, a study on the anticancer natural product OSW-1 found that a probe with a medium-length PEG linker was most effective at isolating its target proteins, even though a probe with a longer linker showed higher anticancer activity. tuat.ac.jp This highlights the need to empirically determine the best spacer arm for a given experiment. tuat.ac.jp

Table 1: Impact of Spacer Arm Characteristics on Biotin-Avidin Binding

| Spacer Arm Characteristic | Effect on Conjugate Performance | Rationale |

| Short Length | Reduced binding efficiency and sensitivity. aatbio.com | Increased steric hindrance, preventing biotin from accessing the deep binding pocket of avidin/streptavidin. aatbio.comgbiosciences.com |

| Optimal Length (e.g., 6-10 carbons) | Enhanced binding capacity and detection sensitivity. thermofisher.comresearchgate.net | Overcomes steric hindrance, allowing for effective binding of biotin to avidin/streptavidin. gbiosciences.comresearchgate.net |

| Excessively Long Length | Potential for increased non-specific binding. researchgate.netresearchgate.net | The long, flexible arm may interact with other molecules or surfaces non-specifically. researchgate.net |

| Hydrophilic (e.g., PEG) | Improved solubility in aqueous solutions. thermofisher.com | The hydrophilic nature of the spacer prevents aggregation and improves accessibility in biological buffers. |

| Hydrophobic | May lead to non-specific adsorption. researchgate.net | The hydrophobic spacer can interact with hydrophobic surfaces, leading to unwanted binding. |

Biotinylation of Nucleic Acids and Oligonucleotides

Biotinylation of nucleic acids and oligonucleotides is a fundamental technique in molecular biology, enabling their use as probes in a wide range of applications, including hybridization assays, affinity purification, and in situ hybridization. epo.orgoup.com (+)-Biotin 4-nitrophenyl ester can be used to label nucleic acids, although other methods are also commonly employed.

Methods of Nucleic Acid Biotinylation:

Chemical Labeling: Amine-modified oligonucleotides can be synthesized and subsequently reacted with amine-reactive biotinylation reagents like (+)-Biotin 4-nitrophenyl ester or, more commonly, N-hydroxysuccinimide (NHS) esters of biotin. epo.orgoup.com This allows for site-specific labeling, often at the 5' or 3' end of the oligonucleotide. oup.comspherotech.com

Enzymatic Labeling: Biotinylated nucleotides, such as biotin-dUTP, can be incorporated into DNA or RNA strands by polymerases during processes like PCR, nick translation, or in vitro transcription. thermofisher.comgoogle.com This method results in the internal labeling of the nucleic acid.

Photobiotinylation: Photoactivatable biotin reagents can be used to randomly label nucleic acids upon exposure to UV light. thermofisher.com

Research Findings and Applications:

Hybridization Probes: Biotinylated oligonucleotides are widely used as probes to detect specific DNA or RNA sequences in techniques like Southern and Northern blotting, and in situ hybridization. epo.orggoogle.com The strong biotin-streptavidin interaction allows for highly sensitive detection using enzyme- or fluorophore-conjugated streptavidin.

Affinity Purification: Biotinylated nucleic acids can be used to isolate and purify interacting molecules, such as DNA-binding proteins or complementary RNA sequences. spherotech.com The biotinylated probe is immobilized on a streptavidin-coated support, and the interacting molecules are captured and subsequently eluted.

Dual-Labeling: The introduction of two biotin molecules in sequence can enhance the binding strength to streptavidin, which is particularly useful for applications requiring high-temperature incubations. thermofisher.com

Cleavable Linkers: To facilitate the recovery of the captured molecules, biotinylation reagents with cleavable spacer arms, such as those containing a disulfide bond, can be used. thermofisher.comoup.com The linker can be cleaved under mild reducing conditions, releasing the biotin tag. thermofisher.com

Carbohydrate and Glycoprotein Labeling

The labeling of carbohydrates and glycoproteins with biotin is essential for studying their roles in various biological processes, including cell recognition, signaling, and immune responses. wikipedia.org (+)-Biotin 4-nitrophenyl ester is generally not the primary choice for direct carbohydrate labeling, as it reacts with amines. However, indirect methods can be employed. More commonly, hydrazide or alkoxyamine derivatives of biotin are used for this purpose. thermofisher.comwikipedia.org

Methods for Labeling Carbohydrates and Glycoproteins:

Oxidation and Hydrazide Chemistry: The carbohydrate moieties of glycoproteins, specifically sialic acid residues, can be oxidized using sodium periodate (B1199274) to generate aldehydes. thermofisher.comwikipedia.org These aldehydes can then be specifically reacted with biotin hydrazide or alkoxyamine derivatives at a pH of 4-6 to form a stable bond. thermofisher.comwikipedia.org

Enzymatic Labeling: Glycosyltransferases can be used to enzymatically transfer a biotinylated sugar nucleotide onto a glycoprotein. acs.org This method offers high specificity for N-glycans. bio-techne.com

Click Chemistry: Bioorthogonal click chemistry provides another avenue for labeling. For example, an azide-modified amine can be introduced into sialic acid-containing glycans, followed by reaction with a biotin-alkyne conjugate. acs.org

Research Findings and Applications:

Glycoprotein Detection and Analysis: Biotinylated glycoproteins can be detected and analyzed using techniques like Western blotting and glycan microarrays. acs.orgmdpi.com This allows for the study of glycosylation patterns and their changes in disease states.

Cell Surface Labeling: Because many cell surface proteins are glycosylated, targeting these carbohydrate residues provides a way to specifically label the surface of living cells. acs.org This is advantageous over methods that target primary amines, which can also label intracellular proteins if the cell membrane is permeable to the reagent. acs.org

Enrichment for Proteomic Analysis: Biotinylation of cell surface glycoproteins followed by affinity capture allows for their enrichment and subsequent identification by mass spectrometry. acs.org This has been shown to be a more selective method compared to using sulfo-NHS-activated biotin for labeling. acs.org

Lipids and Other Biomolecules Conjugation

The biotinylation of lipids and other biomolecules extends the utility of the biotin-avidin system to the study of membranes, drug delivery systems, and other cellular components.

Biotinylation of Lipids:

Liposome Functionalization: Liposomes, which are spherical vesicles composed of a lipid bilayer, can be functionalized by incorporating biotinylated lipids into their structure. creative-biolabs.comethz.ch These biotinylated liposomes can then be used for targeted drug delivery by coupling them to streptavidin-conjugated antibodies or other targeting moieties. creative-biolabs.combiochempeg.com

Studying Lipid-Protein Interactions: Biotinylated lipids can be used to study the interactions between lipids and proteins in model membranes.

Biotinylation of Other Biomolecules:

Peptides: (+)-Biotin 4-nitrophenyl ester has been successfully used for the biotinylation of peptides during solid-phase synthesis on cellulose (B213188) membranes. nih.govresearchgate.net This is particularly useful for screening protease cleavage sites and investigating peptide-protein interactions. nih.gov

Drug Molecules: Biotin can be attached to drug molecules to create targeted delivery systems. For example, biotinylated quinazoline (B50416) derivatives have been prepared to inhibit specific tyrosine kinases. sigmaaldrich.com

Table 2: Applications of Biotinylated Biomolecules

| Biomolecule | Biotinylation Application | Example |

| Nucleic Acids | Hybridization Probes epo.org | Detection of specific DNA/RNA sequences in Southern/Northern blotting. |

| Affinity Purification spherotech.com | Isolation of DNA-binding proteins. | |

| Glycoproteins | Cell Surface Labeling acs.org | Selective labeling of glycoproteins on living cells. |

| Proteomic Analysis acs.org | Enrichment and identification of cell surface glycoproteins. | |

| Lipids | Targeted Drug Delivery creative-biolabs.combiochempeg.com | Biotinylated liposomes for delivering drugs to specific cells. |

| Peptides | Protease Substrate Screening nih.gov | Identifying cleavage sites of proteases on a peptide array. |

| Small Molecules | Targeted Therapy sigmaaldrich.com | Biotinylated quinazoline derivatives for inhibiting VEGFR-2. |

Translational Research Applications and Biomedical Innovations

Development of Targeted Drug Delivery Systems

The ability to specifically tag biomolecules makes (+)-Biotin 4-nitrophenyl ester a key component in the development of sophisticated drug delivery systems designed to target specific cells or proteins within the body. chemimpex.com

Synthesis of Proteolysis-Targeting Chimeras (PROTACs) as an Alkyl Chain-Based Linker

(+)-Biotin 4-nitrophenyl ester, also referred to as (+)-Biotin-ONP, is classified as an alkyl chain-based linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). targetmol.commedchemexpress.commedchemexpress.com PROTACs are novel therapeutic molecules designed to selectively eliminate specific target proteins from cells. targetmol.com These bifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. targetmol.commedchemexpress.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's own ubiquitin-proteasome system. chemodex.comtargetmol.com The use of (+)-Biotin 4-nitrophenyl ester provides a linker component for constructing these complex molecules, facilitating the connection between the two active ligands. targetmol.combio-connect.nl

Creation of Biotinylated Quinazoline (B50416) Derivatives for Kinase Inhibition

In the pursuit of targeted cancer therapies, researchers have utilized (+)-Biotin 4-nitrophenyl ester to synthesize biotinylated quinazoline derivatives. chemodex.comsigmaaldrich.com Quinazolines are a class of compounds known to be potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. cardiff.ac.ukgoogle.com Specifically, certain biotinylated quinazoline derivatives have been prepared that demonstrate inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. sigmaaldrich.comsigmaaldrich.com VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. sigmaaldrich.com By attaching a biotin (B1667282) moiety using (+)-Biotin 4-nitrophenyl ester, these kinase inhibitors can be used in studies to probe their interactions and cellular uptake mechanisms. sigmaaldrich.com

Biotin-Mediated Targeting in Cellular Systems

The strategy of biotin-mediated targeting leverages the fact that many types of cancer cells, including those of the breast, ovary, and lung, overexpress receptors for biotin. nih.govnih.gov This overexpression allows for the selective uptake of biotin and biotin-conjugated molecules into cancer cells compared to normal cells. nih.govnih.gov (+)-Biotin 4-nitrophenyl ester is instrumental in creating these biotinylated conjugates for targeted drug delivery. chemimpex.com By attaching biotin to a therapeutic agent, the resulting conjugate can be directed specifically to tumor cells, which then internalize the conjugate through receptor-mediated endocytosis. nih.govnih.gov This approach aims to increase the concentration of the therapeutic agent at the tumor site, thereby enhancing its efficacy while minimizing off-target toxicity to healthy tissues. nih.gov The uptake of biotinylated compounds via cellular transport systems has been shown to be inhibited by free biotin, confirming the receptor-mediated pathway. nih.govwalshmedicalmedia.com

Enhancement of Diagnostic and Analytical Assays

The high-affinity interaction between biotin and streptavidin is a cornerstone of modern biochemical detection methods. nih.govthermofisher.com (+)-Biotin 4-nitrophenyl ester provides an efficient means to incorporate biotin into proteins and other molecules, thereby enabling their use in highly sensitive diagnostic and analytical assays. chemimpex.comtcichemicals.com

Application in Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, a widely used diagnostic tool, (+)-Biotin 4-nitrophenyl ester is used to biotinylate antibodies or antigens. chemimpex.comtcichemicals.com This process of labeling is crucial for detection systems based on the biotin-streptavidin interaction. tcichemicals.com For example, a detection antibody in a sandwich ELISA can be biotinylated. After the antibody binds to its target antigen, a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase) is added. thermofisher.com The streptavidin binds tightly to the biotin on the antibody, and the attached enzyme then catalyzes a reaction with a chromogenic substrate to produce a measurable color change, indicating the presence and quantity of the target antigen. thermofisher.com This biotin-streptavidin system significantly amplifies the signal, leading to enhanced sensitivity in the assay compared to direct enzyme conjugation. thermofisher.com

Utility in Western Blotting and Immunodetection

Similar to its role in ELISA, (+)-Biotin 4-nitrophenyl ester is employed in Western blotting for the sensitive detection of specific proteins. chemimpex.comresearchgate.nettcichemicals.com In this technique, proteins are separated by size via gel electrophoresis and transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the protein of interest. Subsequently, a biotinylated secondary antibody, which recognizes the primary antibody, is added. The biotin tag is then detected by a streptavidin-enzyme conjugate, which generates a signal (e.g., chemiluminescence or color) on the membrane at the location of the target protein. nih.gov This method of immunodetection is highly sensitive due to the signal amplification afforded by the biotin-streptavidin interaction. nih.gov The compound has been used as a biotinylation reagent for labeling protein samples for various immunodetection and protein-protein interaction studies. researchgate.netnih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (+)-Biotin 4-nitrophenyl ester |

| Avidin (B1170675) |

| Biotin |

| Dimethylformamide (DMF) |

| Horseradish peroxidase |

| Methanol |

| Quinazoline |

| Streptavidin |

Cell Surface Biotinylation and Proteomics Profiling

(+)-Biotin 4-nitrophenyl ester serves as a key reagent in the study of the cell surface proteome. Cell surface biotinylation is a widely used chemical enrichment strategy for identifying and quantifying proteins exposed to the extracellular environment, which are crucial for processes like signal transduction, cell adhesion, and transport. thermofisher.com The methodology involves using a reactive biotin ester to covalently label the primary amines (e.g., on lysine (B10760008) residues) of the extracellular domains of integral membrane proteins. thermofisher.com

Once labeled, the cells are lysed, and the biotin-tagged proteins are captured using biotin-binding supports, such as those containing avidin or streptavidin. thermofisher.com This enrichment step effectively isolates cell surface proteins from the much more abundant intracellular proteins. The captured proteins can then be eluted, digested, and analyzed by mass spectrometry for comprehensive proteomics profiling. thermofisher.com Research in yeast has shown that the p-nitrophenyl ester of biotin can irreversibly inactivate biotin uptake, presumably by forming a stable covalent bond with a component of the cell membrane transport system, highlighting its reactivity at the cell surface. asm.org

Table 1: Research Findings in Cell Surface Biotinylation

| Finding | Organism/System | Significance | Reference |

| Irreversible inactivation of biotin uptake | Yeast | Demonstrates the compound's ability to covalently modify cell membrane components, a principle underlying cell surface labeling. | asm.org |

| General Method | Mammalian Cells | Reactive biotin esters are standard tools for labeling and enriching cell surface proteins for proteomic analysis. | thermofisher.com |

Affinity Purification and Enrichment Methodologies

The high-affinity interaction between biotin and avidin/streptavidin is the foundation for the use of (+)-Biotin 4-nitrophenyl ester in affinity purification and enrichment. chemimpex.comnih.gov By tagging a molecule of interest with biotin, researchers can selectively isolate it from complex biological mixtures. chemimpex.com

A specific application of this is in solid-phase peptide synthesis. nih.gov Researchers have described a method where (+)-biotin-4-nitrophenyl ester is used to create a biotinylated resin. nih.gov This resin then serves as the starting point for building a peptide chain, resulting in a peptide that is specifically biotinylated at its C-terminus. nih.gov In one study, a peptide designed as a substrate for the enzyme N-myristoyltransferase (NMT) was synthesized using this method. nih.gov After the enzymatic reaction, the resulting myristoylated peptide was quantitatively recovered from the reaction mixture through adsorption to immobilized avidin, demonstrating the efficiency of this purification strategy. nih.gov

Improvement of Assay Sensitivity in Detection Methods

The use of (+)-Biotin 4-nitrophenyl ester to label biomolecules significantly enhances the sensitivity of various detection methods. chemimpex.com The remarkable strength and specificity of the biotin-streptavidin interaction allow for robust signal amplification in techniques such as ELISA, Western blotting, and protein arrays. chemimpex.comnih.gov

Biotinylated probes, created using reagents like (+)-Biotin 4-nitrophenyl ester, enable a multi-layered detection strategy. chemimpex.com For instance, a biotinylated primary antibody can be detected by a streptavidin-enzyme conjugate, which then acts on a substrate to produce a strong, measurable signal. This amplification cascade makes it possible to detect very low abundance proteins or other molecules that would otherwise be undetectable. nih.gov

Research in Functional Genomics and Proteomics

In the fields of functional genomics and proteomics, (+)-Biotin 4-nitrophenyl ester is a versatile tool for exploring the intricate networks of molecular interactions and cellular processes.

Probing Protein-Protein Interactions

Investigating protein-protein interactions is fundamental to understanding cellular function. (+)-Biotin 4-nitrophenyl ester is employed as a reagent to label purified protein samples for use in interaction studies. nih.gov These biotinylated proteins can be used in combination with high-throughput screening techniques, such as spot synthesis on cellulose (B213188) membranes. nih.govresearchgate.net In this approach, an array of different peptides is synthesized on a membrane, which is then probed with a biotin-labeled protein of interest to identify potential binding partners. nih.gov The strong affinity of the biotin tag for enzyme-conjugated streptavidin allows for sensitive detection of these interaction "spots". nih.govresearchgate.net

Studies of Cellular Protein Uptake

Understanding how proteins and other macromolecules are taken up by cells is crucial for both basic cell biology and the development of therapeutic delivery systems. (+)-Biotin 4-nitrophenyl ester has been utilized in the preparation of biotin-tagged conjugates for tracking cellular uptake. pharmaffiliates.comsigmaaldrich.com For example, it can be used to create a biotin-labeled adenosine-oligoarginine conjugate (ARC), allowing researchers to follow its entry into cells. pharmaffiliates.comsigmaaldrich.com Furthermore, early studies on biotin transport mechanisms used the p-nitrophenyl ester of biotin to probe the uptake system in yeast, where it was found to act as an irreversible inhibitor, providing a valuable tool for dissecting the transport machinery. asm.org

Elucidation of Biological Pathways and Mechanisms

The ability to specifically tag and track biomolecules makes (+)-Biotin 4-nitrophenyl ester instrumental in deciphering complex biological pathways. It has been used to prepare biotinylated quinazoline derivatives that act as inhibitors of VEGFR-2 (vascular endothelial growth factor receptor-2) tyrosine kinase, a key enzyme in the angiogenesis pathway, thereby helping to probe its function. sigmaaldrich.com

More recently, the compound has been described as an alkyl chain-based PROTAC linker for use in synthesizing Proteolysis Targeting Chimeras (PROTACs). chemodex.commedchemexpress.com PROTACs are novel molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. chemodex.commedchemexpress.com By incorporating a biotin tag via the 4-nitrophenyl ester, researchers can create tools to study and manipulate this powerful protein degradation pathway, offering new avenues for therapeutic intervention.

Table 2: Summary of Research Applications

| Application Area | Specific Use of (+)-Biotin 4-nitrophenyl ester | Research Goal | Reference(s) |

| Affinity Purification | Preparation of a C-terminally biotinylated peptide substrate on a resin. | To specifically purify an enzymatically modified peptide using immobilized avidin. | nih.gov |

| Cellular Uptake | Preparation of a biotin-tagged adenosine-oligoarginine conjugate (ARC). | To study the mechanisms of cellular protein uptake. | pharmaffiliates.comsigmaaldrich.com |

| Protein-Protein Interactions | Labeling of protein samples for use with peptide arrays (spot synthesis). | To screen for and identify novel peptide-protein and protein-protein interactions. | nih.govresearchgate.net |

| Pathway Elucidation | Synthesis of biotinylated quinazoline derivatives. | To create probes for studying VEGFR-2 tyrosine kinase inhibition in angiogenesis. | sigmaaldrich.com |

| Pathway Elucidation | Used as a linker in the synthesis of PROTACs. | To develop molecules that selectively degrade target proteins via the ubiquitin-proteasome system. | chemodex.commedchemexpress.com |

Methodological Considerations and Advanced Characterization Techniques

Optimization of Reaction Conditions for Bioconjugation

The efficiency and specificity of the biotinylation reaction using (+)-Biotin 4-nitrophenyl ester are profoundly influenced by several key parameters. Careful optimization of these conditions is paramount to achieving the desired degree of labeling while preserving the biological activity of the target molecule.

The choice of solvent is a critical first step in designing a biotinylation experiment. (+)-Biotin 4-nitrophenyl ester is largely insoluble in water, necessitating its initial dissolution in an organic solvent before being introduced to the aqueous reaction mixture containing the biomolecule. thermofisher.com Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly used organic solvents for this purpose, as they are generally compatible with most proteins at final concentrations up to 20%. thermofisher.com However, for applications that cannot tolerate organic solvents, alternative water-soluble biotinylation reagents may be more suitable. thermofisher.com

The concentration of both the biotinylating reagent and the target biomolecule plays a significant role in the reaction's outcome. Bioconjugation reactions are often performed with biomolecules at low concentrations, which necessitates a sufficiently high reaction speed to achieve significant modification within a reasonable timeframe. ru.nl The molar ratio of (+)-Biotin 4-nitrophenyl ester to the target molecule must be empirically determined. thermofisher.com A higher ratio may be required if the number of available target functional groups (e.g., primary amines) on the biomolecule is limited. thermofisher.com Conversely, for proteins with numerous accessible amines, a lower ratio can be employed to control the degree of biotinylation. thermofisher.com

| Parameter | Consideration | Common Choices/Ranges |

| Solvent | Initial dissolution of (+)-Biotin 4-nitrophenyl ester | DMSO, DMF |

| Final Organic Solvent Concentration | Protein compatibility | Up to 20% |

| Reagent:Biomolecule Molar Ratio | Dependent on the number of target sites and desired labeling degree | Empirically determined |

The reactivity of (+)-Biotin 4-nitrophenyl ester towards primary amines is highly pH-dependent. The reaction is typically carried out in slightly alkaline conditions, with pH values ranging from 7 to 9. thermofisher.com At physiological pH (around 7.2-7.4), the reaction proceeds efficiently. acs.org Increasing the pH to 8.5 can significantly enhance the conjugation efficiency. acs.org This is because a higher pH deprotonates the primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues), increasing their nucleophilicity and thus their reactivity towards the ester. thermofisher.comthermofisher.cn However, it is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target biomolecule for reaction with the biotinylating agent. thermofisher.com

Temperature also influences the rate of the biotinylation reaction. Incubations are often performed at temperatures ranging from 4°C to 37°C. thermofisher.com While higher temperatures, such as 37°C, can increase the reaction rate and lead to higher conjugation efficiency compared to room temperature (22°C), the thermal stability of the target biomolecule must be considered to prevent denaturation. acs.org

| Parameter | Optimal Range | Rationale |

| pH | 7.0 - 9.0 | Increased nucleophilicity of primary amines. thermofisher.comacs.org |

| Temperature | 4°C - 37°C | Balances reaction rate with biomolecule stability. thermofisher.comacs.org |

After the desired incubation time, it is often necessary to stop the reaction by quenching the excess, unreacted (+)-Biotin 4-nitrophenyl ester. This prevents further, uncontrolled biotinylation. A common strategy is to add a small molecule containing a primary amine, such as Tris or glycine, which will react with and consume the remaining active ester. thermofisher.com The reaction can also be quenched by adding water, which hydrolyzes the ester. ru.nl Another approach involves the use of reagents like hydroxylamine, which can cleave the newly formed ester bond if O-acylation of serine or tyrosine residues has occurred as a side reaction. researchgate.net The choice of quenching agent should be compatible with the downstream purification and analysis steps.

pH and Temperature Impact on Reactivity

Purification and Isolation of Biotinylated Products

Following the biotinylation reaction, it is essential to separate the biotinylated product from unreacted biotinylating reagent, byproducts like p-nitrophenol, and any quenching agents. acs.org Dialysis or desalting methods are effective for removing small molecule contaminants. thermofisher.comthermofisher.cn

For the purification of the biotinylated biomolecule itself, especially from a complex mixture, affinity chromatography is a powerful technique. sigmaaldrich.com The strong and highly specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is exploited in this method. thermofisher.comsigmaaldrich.com The biotinylated molecule can be captured on a solid support matrix to which avidin or streptavidin is immobilized. sigmaaldrich.com After washing away unbound components, the purified biotinylated molecule can be eluted, although this often requires harsh, denaturing conditions due to the strength of the biotin-avidin/streptavidin interaction. sigmaaldrich.com Alternatively, the biotinylated molecule can be attached to the streptavidin support to then capture and purify interacting partners. sigmaaldrich.com

Assessment of Biotinylation Extent and Functional Integrity

A critical aspect of any bioconjugation strategy is the characterization of the final product to determine the degree of labeling and to ensure that the biological function of the molecule has not been compromised.

Several analytical techniques can be employed to analyze the biotinylated conjugate. The release of p-nitrophenol during the reaction can be monitored spectrophotometrically at 405 nm to follow the progress of the reaction. medchemexpress.com

High-performance liquid chromatography (HPLC) is a versatile tool for analyzing the reaction mixture and the purified product. researchgate.netnih.gov Reversed-phase HPLC can be used to separate the biotinylated peptide or protein from the unreacted species, allowing for quantification of the reaction products. researchgate.net Size-exclusion chromatography (SEC-HPLC) can also be used to assess the purity and aggregation state of the biotinylated protein. acs.org

Mass spectrometry is an indispensable technique for confirming the identity and determining the extent of biotinylation. nih.gov By comparing the mass of the unreacted biomolecule with that of the biotinylated product, the number of biotin molecules incorporated can be precisely determined. researchgate.net For larger proteins, techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry are often used. acs.org

| Analytical Technique | Information Obtained |

| UV-Vis Spectroscopy | Monitoring the release of p-nitrophenol at 405 nm. medchemexpress.com |

| HPLC | Separation and quantification of reaction products. researchgate.netresearchgate.netnih.gov |

| Mass Spectrometry | Confirmation of biotinylation and determination of labeling stoichiometry. acs.orgresearchgate.netnih.gov |

Spectroscopic and Chromatographic Methods for Conjugate Analysis

Strategies to Minimize Non-Specific Labeling and Steric Hindrance

A primary challenge in using amine-reactive reagents like (+)-Biotin 4-nitrophenyl ester is the potential for non-specific labeling and steric hindrance, which can compromise the biological activity of the labeled molecule. creative-diagnostics.com

Non-Specific Labeling:

Non-specific labeling arises from the reaction of the ester with nucleophiles other than the intended primary amines or from the physical adsorption of the biotinylation reagent or biotinylated products to surfaces. nih.govcreative-diagnostics.com Several strategies can mitigate this:

Buffer Selection: The reaction should be performed in amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES, to prevent quenching the reagent. nih.gov Buffers containing primary amines like Tris or glycine are incompatible. nih.gov

Control of Reaction Conditions: Optimizing the molar ratio of the biotinylation reagent to the target protein is crucial. nih.gov Using a significant molar excess can lead to excessive labeling and potential protein inactivation, while too little will result in inefficient labeling. nih.gov Reaction time and temperature also influence the extent of labeling and should be carefully controlled. nih.govcreative-diagnostics.com

Quenching: After the desired incubation period, the reaction should be quenched by adding a small molecule with a primary amine, such as glycine or Tris, to consume any unreacted ester. researchgate.net

Purification: Removal of excess, unreacted biotinylation reagent is essential and can be accomplished through dialysis or size-exclusion chromatography. nih.gov

Blocking: In assay formats, blocking non-specific binding sites on surfaces with an irrelevant protein like bovine serum albumin (BSA) is a standard and necessary step. nih.gov

Steric Hindrance:

Steric hindrance occurs when the biotin molecule, once attached to the target, is inaccessible for binding by the much larger avidin or streptavidin proteins. thermofisher.comnih.gov This is particularly problematic if the biotin is attached within a sterically crowded region of the protein or if multiple biotins are attached in close proximity. thermofisher.comnih.gov

Use of Spacer Arms: A key strategy to overcome steric hindrance is the use of biotinylation reagents that incorporate a spacer arm between the biotin moiety and the reactive ester group. thermofisher.comthermofisher.com These spacers, often composed of polyethylene (B3416737) glycol (PEG) or long hydrocarbon chains, increase the distance between the biotin and the surface of the labeled molecule, enhancing its accessibility to avidin or streptavidin. creative-proteomics.comthermofisher.com While (+)-Biotin 4-nitrophenyl ester itself has a valeric acid side chain that provides some spacing, other reagents offer longer, more flexible linkers. creative-proteomics.comthermofisher.com

Controlling the Degree of Labeling: Limiting the number of biotin molecules per protein can prevent the creation of sterically crowded sites. nih.gov This is achieved by carefully controlling the molar ratio of the biotinylation reagent to the protein during the labeling reaction. nih.gov

Site-Specific Labeling: While chemical biotinylation with NHS esters is generally random, targeting less common functional groups like sulfhydryls (from cysteine residues) can result in more controlled and site-specific labeling, potentially avoiding active sites and reducing steric clashes. thermofisher.com Enzymatic biotinylation, using enzymes like biotin ligase, offers the highest degree of site-specificity but requires the presence of a specific recognition sequence on the target protein. creative-diagnostics.com

Modifying Avidin/Streptavidin Avidity: In some biosensor applications, it has been shown that pre-blocking some of the biotin-binding sites on streptavidin can reduce steric crowding within the streptavidin layer itself, leading to increased receptor immobilization and improved target detection. nih.gov

Interactive Data Table: Mitigation Strategies for Labeling Issues

| Issue | Strategy | Mechanism | Key Implementation Detail |

| Non-Specific Labeling | Buffer Choice | Avoids quenching of the reactive ester by buffer components. | Use amine-free buffers like PBS or HEPES. nih.gov |

| Non-Specific Labeling | Optimize Molar Ratio | Controls the extent of labeling to avoid excessive modification. | Titrate the concentration of (+)-Biotin 4-nitrophenyl ester. nih.gov |

| Non-Specific Labeling | Quenching | Deactivates excess, unreacted reagent. | Add glycine or Tris buffer after the reaction. researchgate.net |

| Steric Hindrance | Use of Spacer Arms | Increases the distance of the biotin from the protein surface. | Select biotinylation reagents with PEG or other long linkers. creative-proteomics.comthermofisher.com |

| Steric Hindrance | Control Degree of Labeling | Prevents multiple biotins from being in close, interfering proximity. | Lower the molar coupling ratio of the biotin reagent to the target. nih.gov |

| Steric Hindrance | Site-Specific Labeling | Directs biotin to specific, less-hindered locations. | Target sulfhydryl groups or use enzymatic methods. creative-diagnostics.comthermofisher.com |

Emerging Trends and Future Directions in + Biotin 4 Nitrophenyl Ester Research

Integration with Bioorthogonal Chemistry and Click Chemistry Applications

A significant trend is the incorporation of (+)-Biotin 4-nitrophenyl ester into bioorthogonal chemistry, particularly "click chemistry." This field involves reactions that can occur in living systems without interfering with native biochemical processes. The ester is used to synthesize biotin (B1667282) derivatives containing bioorthogonal functional groups, such as azides or alkynes.

For instance, (+)-Biotin 4-nitrophenyl ester can be reacted with a molecule containing a primary amine and an azide (B81097) group, like 11-azido-3,6,9-trioxaundecan-1-amine, to produce an azido-biotin conjugate. nih.gov This azido-biotin can then be used in a "click" reaction with a target molecule that has been tagged with an alkyne group. nih.gov This two-step strategy allows for the precise and stable labeling of biomolecules in complex mixtures, such as cell lysates. nih.gov A key advantage of this approach is its orthogonality; the azide and alkyne groups react specifically with each other, ensuring that the biotin tag is attached only to the intended target. acs.org This methodology has been successfully used to identify protein targets of drugs by linking an alkyne-modified drug to azido-biotin via a click reaction, followed by affinity purification with streptavidin. nih.gov

Table 1: Example of (+)-Biotin 4-Nitrophenyl Ester in Click Chemistry Synthesis

| Reactant 1 | Reactant 2 | Product | Application | Reference |

| (+)-Biotin 4-nitrophenyl ester | 11-azido-3,6,9-trioxaundecan-1-amine | Azido-biotin | Click chemistry labeling of alkyne-tagged biomolecules | nih.gov |

Development of Cleavable and Reversible Biotinylation Strategies

The extremely strong interaction between biotin and avidin (B1170675)/streptavidin (Kd ≈ 10-15 M) is a double-edged sword. thermofisher.com While it enables highly efficient capture and detection, it makes the release of the biotinylated molecule from an avidin support difficult, often requiring harsh, denaturing conditions that destroy the biological activity of the protein. thermofisher.com To overcome this, a major research focus is the development of cleavable and reversible biotinylation reagents. thermofisher.comthermofisher.com